molecular formula C15H15NO3 B2780140 2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 1187067-82-8

2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol

Cat. No.: B2780140
CAS No.: 1187067-82-8
M. Wt: 257.289
InChI Key: JRLFYZOTILIOST-MHWRWJLKSA-N
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Description

2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is an organic compound with the molecular formula C15H15NO3 It is a derivative of phenol, characterized by the presence of methoxy and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 2-methoxyphenol and 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The compound’s imine group can also interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • 2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
  • 2-methoxy-6-{(E)-[(4-fluorophenyl)imino]methyl}phenol

Uniqueness

2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is unique due to the presence of two methoxy groups, which can influence its electronic properties and reactivity. This structural feature can enhance its solubility in organic solvents and its ability to participate in hydrogen bonding, making it a versatile compound for various applications .

Properties

IUPAC Name

2-methoxy-6-[(2-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-8-4-3-7-12(13)16-10-11-6-5-9-14(19-2)15(11)17/h3-10,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLFYZOTILIOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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